REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[OH-:6].[K+].Cl[C:9](Cl)(Cl)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1>O>[F:18][C:17]([F:20])([F:19])[C:13]1[CH:12]=[C:11]([CH2:10][C:9]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:6])[CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a gelatinous mixture
|
Type
|
ADDITION
|
Details
|
To it was added 20 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
DISTILLATION
|
Details
|
The major product was distilled at 89°-97° under 0.5-0.7 torr
|
Type
|
CUSTOM
|
Details
|
to obtain 12.8 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |